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Compound of Interest

Compound Name: Dbo-83

CAS No.: 95211-53-1

Cat. No.: B1669866 Get Quote

Executive Summary
DBO-83 (a 3,8-diazabicyclo[3.2.1]octane derivative) is a synthetic nAChR agonist developed to

improve upon the pharmacological profile of epibatidine.[1][2] While epibatidine exhibits

picomolar affinity but high toxicity due to non-selective activation of ganglionic receptors (

), DBO-83 retains potent antinociceptive and anti-amnesic properties with a significantly
improved safety window.

Its primary pharmacological signature is high-affinity binding to the

subtype (

nM) coupled with functional agonism at the

subtype, distinguishing it from pure

ligands.

Chemical Identity & Structural Basis
DBO-83 is structurally related to epibatidine but utilizes a 3,8-diazabicyclo[3.2.1]octane scaffold

rather than the 7-azabicyclo[2.2.1]heptane core of epibatidine.[1] This structural modification is

critical for its reduced toxicity profile while maintaining central nervous system (CNS) efficacy.
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Chemical Class: Diazabicyclic analog of epibatidine.[3][4]

Core Scaffold: 3,8-diazabicyclo[3.2.1]octane.[1][2][3][5]

Key Substituent: 6-chloro-pyridazin-3-yl group (often substituted at the 3-position).[6]

Pharmacological Profile: Binding Affinity &
Selectivity
The following data consolidates binding affinities determined via radioligand displacement

assays using rat cortical membranes.

Comparative Binding Affinity Table
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Receptor
Subtype

Ligand
(Radiotracer)

DBO-83 Affinity

(

)

Epibatidine

Affinity (

)

Selectivity

Implications

(High Affinity) 4.1 nM 0.04 nM

DBO-83 is ~100-

fold less potent

than epibatidine

but remains a

high-affinity

ligand.

(Homomeric)
Functional

Agonist*
~1.0 nM

DBO-83 retains

functional

efficacy (anti-

amnesic) but

lacks the

extreme high

affinity that

contributes to

toxicity.

(Ganglionic) Low Affinity ~0.05 nM

Critical

Differentiator:

DBO-83 shows

reduced

interaction with

ganglionic sites,

minimizing

autonomic side

effects.

*Note: While specific

values for DBO-83 at

are often not explicitly cited in summary abstracts, its classification as an
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agonist is confirmed via functional reversal of scopolamine-induced amnesia and direct
electrophysiological assays.

Selectivity Analysis
Dominance: The

of 4.1 nM indicates that DBO-83 primarily targets the high-affinity nicotine binding site. This
interaction drives its potent antinociceptive effects (analgesia).

Functional Role: Unlike pure

agonists, DBO-83 exhibits significant anti-amnesic activity. This effect is sensitive to
blockade by methyllycaconitine (an

-selective antagonist), confirming that DBO-83 functionally activates

receptors despite a lower binding affinity compared to

.

Mechanism of Action & Signaling Pathways
DBO-83 activates two distinct signaling cascades based on subtype binding. The diagram

below illustrates the dual-pathway activation.
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Caption: Dual signaling mechanism of DBO-83. The

pathway mediates analgesia via GABAergic modulation, while the

pathway drives cognitive enhancement via calcium-dependent signaling.

Experimental Protocols for Validation
To replicate the binding affinity and functional data, use the following standardized protocols.
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Protocol A: Radioligand Binding Assay ( Selectivity)
Objective: Determine

of DBO-83 using Rat Cortical Membranes.

Tissue Preparation:

Dissect rat cerebral cortex and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge at 40,000

for 20 min at 4°C. Resuspend pellet and wash twice to remove endogenous acetylcholine.

Incubation:

Prepare assay tubes containing:

100

L Membrane suspension (approx. 200-300

g protein).

25

L

(Final concentration ~1 nM).

25

L DBO-83 (Concentration range:

M to

M).

Non-specific binding: Define using 10

M (-)-Nicotine.
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Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor

desensitization/degradation).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5%

polyethylenimine (to reduce non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Assessment (In Vivo Selectivity)
Objective: Distinguish

(analgesia) from

(cognition) effects.

Analgesia (Hot Plate Test):

Administer DBO-83 (10-20 mg/kg i.p.).[6]

Measure latency to paw lick.

Validation: Pre-treat with Mecamylamine (non-selective antagonist) or DH

E (

selective). Blockade confirms

mediation.

Cognition (Passive Avoidance):

Induce amnesia using Scopolamine.

Administer DBO-83.[1][2][6][7][8][9]
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Validation: Pre-treat with Methyllycaconitine (MLA). Blockade of the anti-amnesic effect

confirms

mediation.

Therapeutic Implications
Pain Management: DBO-83 represents a class of "Epibatidine analogs" that decouple

analgesia from toxicity. By targeting

with high affinity (4.1 nM), it activates descending inhibitory pain pathways without the severe
autonomic failure associated with

activation.

Cognitive Disorders: The preserved

agonism suggests utility in neurodegenerative conditions (Alzheimer's) where

density is reduced or function is compromised.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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